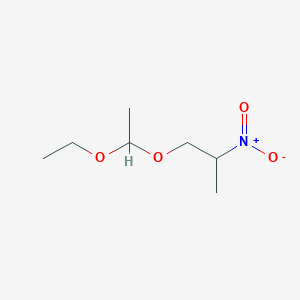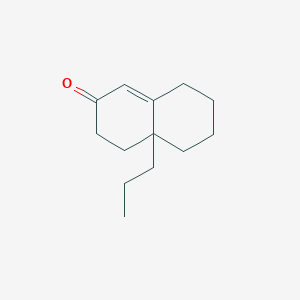
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by a hexahydronaphthalene core structure with a propyl group attached at the 4a position and a ketone functional group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of a naphthalenone precursor in the presence of a suitable catalyst. The reaction conditions typically include:
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Solvent: Ethanol or methanol
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
The hydrogenation process reduces the aromatic ring to a hexahydro derivative while maintaining the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The propyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid
Reduction: NaBH₄ in methanol, LiAlH₄ in ether
Substitution: Halogenation with bromine (Br₂) in the presence of a catalyst, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products
Oxidation: 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2-carboxylic acid
Reduction: 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2-ol
Substitution: 4a-Bromo-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, 4a-Nitro-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Aplicaciones Científicas De Investigación
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparación Con Compuestos Similares
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be compared with other similar compounds, such as:
4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: Similar structure but with a methyl group instead of a propyl group. This compound may exhibit different reactivity and biological activity.
4a-Ethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: Contains an ethyl group, leading to variations in physical and chemical properties.
4a-Butyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: The presence of a butyl group can influence the compound’s solubility and reactivity.
Propiedades
Número CAS |
64348-97-6 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4a-propyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C13H20O/c1-2-7-13-8-4-3-5-11(13)10-12(14)6-9-13/h10H,2-9H2,1H3 |
Clave InChI |
WQDRWHGUKKZKCH-UHFFFAOYSA-N |
SMILES canónico |
CCCC12CCCCC1=CC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
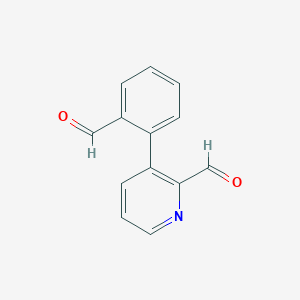
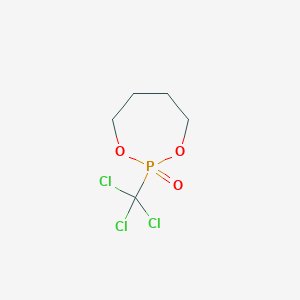

![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)

![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

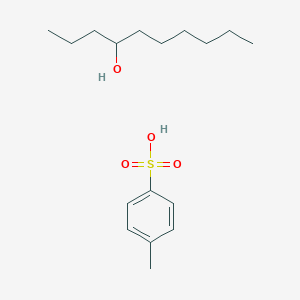
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
